molecular formula C6H14ClNO3 B13651444 ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride CAS No. 2126143-96-0

ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B13651444
CAS No.: 2126143-96-0
M. Wt: 183.63 g/mol
InChI Key: CAYYCCWNELXSIT-JEDNCBNOSA-N
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Description

Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride is a chemical compound with significant relevance in various scientific fields. It is an ester derivative of an amino acid, characterized by the presence of an amino group, a methoxy group, and an ester functional group. This compound is often used in organic synthesis and has applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which facilitates the esterification process under mild conditions and yields good to excellent results .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved often include ester hydrolysis and amide bond formation, which are crucial in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine ethyl ester hydrochloride: Similar in structure but with a different aromatic side chain.

    L-Serine ethyl ester hydrochloride: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

2126143-96-0

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-methoxypropanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(8)5(7)4-9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

CAYYCCWNELXSIT-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@H](COC)N.Cl

Canonical SMILES

CCOC(=O)C(COC)N.Cl

Origin of Product

United States

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